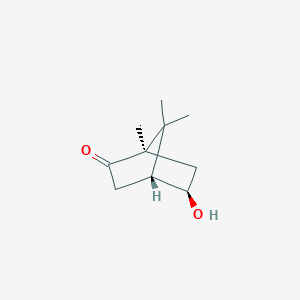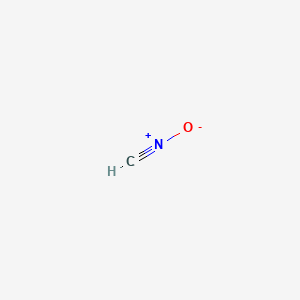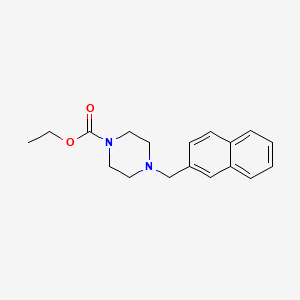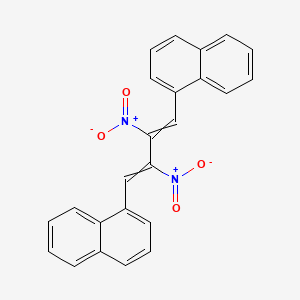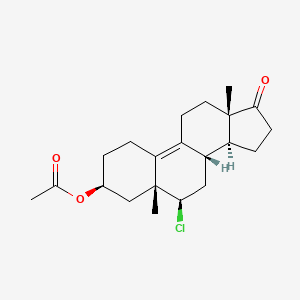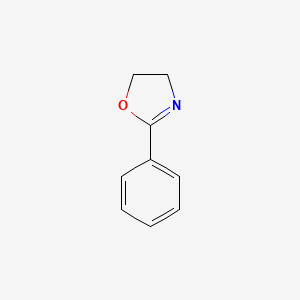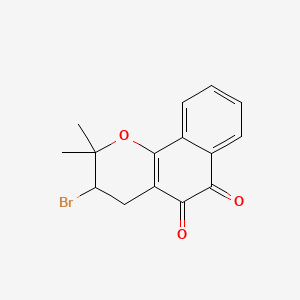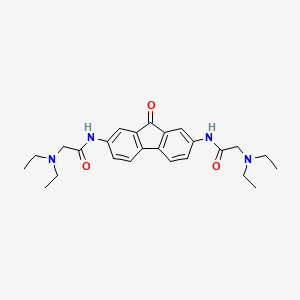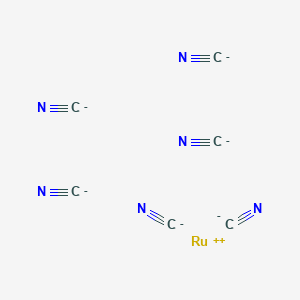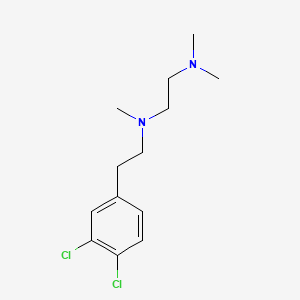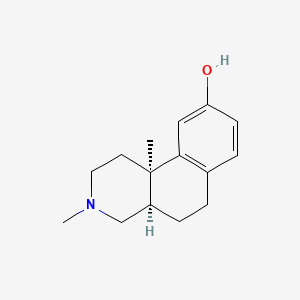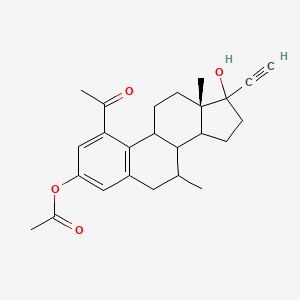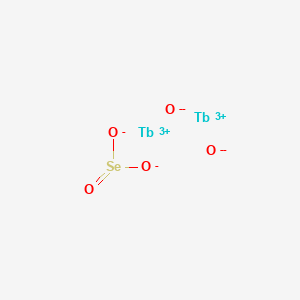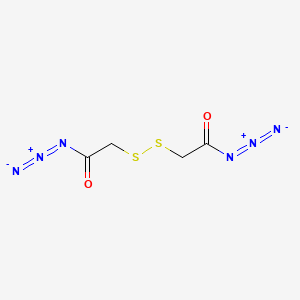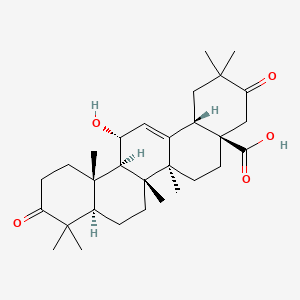
Propapyriogenin A2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propapyriogenin A2 is a triterpenoid.
Applications De Recherche Scientifique
Molecular and Biochemical Mechanisms
- A20, a similar compound, has been studied for its ubiquitin-regulatory activities and is identified as a susceptibility gene for inflammatory disease. This research highlights the importance of understanding the molecular and biochemical mechanisms of such compounds (Catrysse et al., 2014).
Role in Disease and Therapeutics
- Research on α2-Antiplasmin (A2AP), a compound with some phonetic similarity, demonstrated its protective role during gram-negative sepsis, highlighting the potential therapeutic applications of related compounds (Kager et al., 2013).
Evolutionary Biology and Genetics
- Studies have explored the evolution and neofunctionalization of snake venom phospholipase A2 genes, providing insight into how similar compounds may have evolved and diversified (Lynch, 2007).
Cellular Mechanisms and Pathology
- Research into the compound A2E, found in retinal cells, reveals its role in inducing apoptosis, a critical insight for understanding cellular mechanisms and pathology in diseases like macular degeneration (Suter et al., 2000).
Immunology and Inflammation
- Studies have characterized A20 as a crucial regulator in inflammation and immunity, potentially guiding the understanding of the role of similar compounds in these processes (Ma & Malynn, 2012).
Therapeutic Potential in Cancer
- A20 overexpression in glioma cells suggests its role in tumorigenesis, pointing towards the therapeutic potential of targeting such compounds in cancer treatment (Guo et al., 2009).
Neurovascular Degeneration
- Arginase 2 (A2) is identified as a mediator in neurovascular injury after retinal ischemia, indicating the potential for targeting similar compounds in neurovascular diseases (Shosha et al., 2016).
Propriétés
Numéro CAS |
72933-74-5 |
|---|---|
Nom du produit |
Propapyriogenin A2 |
Formule moléculaire |
C30H44O5 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
(4aR,6aR,6aS,6bR,8aR,12aS,13R,14bS)-13-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,10-dioxo-1,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-25(2)15-18-17-14-19(31)23-27(5)10-9-21(32)26(3,4)20(27)8-11-29(23,7)28(17,6)12-13-30(18,24(34)35)16-22(25)33/h14,18-20,23,31H,8-13,15-16H2,1-7H3,(H,34,35)/t18-,19+,20-,23+,27-,28+,29+,30+/m0/s1 |
Clé InChI |
LJMPUEBWSQXCRU-LJHQDYJOSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@@H](C=C4[C@]3(CC[C@@]5([C@H]4CC(C(=O)C5)(C)C)C(=O)O)C)O)C)(C)C |
SMILES |
CC1(CC2C3=CC(C4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)O)C |
SMILES canonique |
CC1(CC2C3=CC(C4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



